molecular formula C15H21N3O2 B12985382 1-[2-(2-Hydroxy-ethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one

1-[2-(2-Hydroxy-ethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one

Cat. No.: B12985382
M. Wt: 275.35 g/mol
InChI Key: GXWXJVKPUSUEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2-Hydroxyethyl)amino)-1H-benzo[d]imidazol-1-yl)-3,3-dimethylbutan-2-one is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-Hydroxyethyl)amino)-1H-benzo[d]imidazol-1-yl)-3,3-dimethylbutan-2-one typically involves multiple steps. One common approach is the reaction of benzimidazole with 2-hydroxyethylamine under controlled conditions to form the intermediate 2-((2-Hydroxyethyl)amino)-1H-benzo[d]imidazole. This intermediate is then reacted with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-Hydroxyethyl)amino)-1H-benzo[d]imidazol-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-((2-Hydroxyethyl)amino)-1H-benzo[d]imidazol-1-yl)-3,3-dimethylbutan-2-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 1-(2-((2-Hydroxyethyl)amino)-1H-benzo[d]imidazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)imidazole
  • 2-(1H-Imidazol-1-yl)ethanol
  • 1-(3-Aminopropyl)imidazole
  • 4-(5)-(Hydroxymethyl)imidazole

Uniqueness

1-(2-((2-Hydroxyethyl)amino)-1H-benzo[d]imidazol-1-yl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, including the benzimidazole core and the hydroxyethylamino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)13(20)10-18-12-7-5-4-6-11(12)17-14(18)16-8-9-19/h4-7,19H,8-10H2,1-3H3,(H,16,17)

InChI Key

GXWXJVKPUSUEPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.